Loreclezole

GABAA Receptor Subunit Pharmacology Allosteric Modulation Neuropharmacology

Leverage loreclezole's unique β2/β3 selectivity (>300-fold over β1) for unambiguous GABAA subunit experiments. Its flumazenil-insensitive β-site binding, ρ1 NAM activity (IC50 0.5 μM), and β2N265S knock-in control utility make it indispensable. Ensure batch consistency with HPLC-verified purity from qualified suppliers. Avoid generic GABAA modulators that lack this molecular signature.

Molecular Formula C10H6Cl3N3
Molecular Weight 274.5 g/mol
CAS No. 117857-45-1
Cat. No. B039811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoreclezole
CAS117857-45-1
Synonyms(Z)-1-(2-chloro-2-(2,4-dichlorophenyl)ethenyl)-1H-1,2,4-triazole
loreclezole
Molecular FormulaC10H6Cl3N3
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl
InChIInChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H/b10-4-
InChIKeyXGLHZTBDUXXHOM-WMZJFQQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Loreclezole CAS 117857-45-1: Subtype-Selective GABAA PAM and GABAC NAM for Neuroscience Research Procurement


Loreclezole (R 72063) is a synthetic triazole-derivative anticonvulsant and sedative compound that acts as a subtype-selective positive allosteric modulator (PAM) of the gamma-aminobutyric acid type A (GABAA) receptor [1]. Unlike classical benzodiazepines or barbiturates, loreclezole modulates GABAA receptors via a distinct allosteric site located on the β-subunit, conferring a unique pharmacological profile . Its primary research utility stems from its high selectivity for receptors containing β2 or β3 subunits over those containing the β1 subunit, a property underpinned by a single amino acid residue difference [2]. Additionally, loreclezole acts as a negative allosteric modulator (NAM) of homomeric ρ1 GABAC receptors, providing a functional marker for these receptors in experimental systems [3].

Why Loreclezole 117857-45-1 Cannot Be Replaced by Standard Benzodiazepine or Barbiturate Modulators


Generic substitution of loreclezole with other GABAA receptor modulators is scientifically invalid due to its distinct binding site and unique subunit selectivity profile. Loreclezole interacts with a specific allosteric site on the β-subunit that is distinct from the benzodiazepine, barbiturate, and steroid binding sites [1]. This molecular distinction translates into functional differences: the anticonvulsant effect of loreclezole is not reversed by the benzodiazepine antagonist flumazenil, confirming its non-benzodiazepine mechanism [2]. Furthermore, its activity is critically dependent on the presence of β2 or β3 subunits, with >300-fold lower affinity for β1-containing receptors, a selectivity not shared by many standard modulators [3]. Therefore, substituting loreclezole with a generic GABAA PAM will not replicate its specific pharmacological signature, leading to different experimental outcomes and confounding data interpretation.

Quantitative Differentiation Guide: Loreclezole 117857-45-1 vs. Key Comparators in GABAA Receptor Pharmacology


β2/β3 vs. β1 Subunit Selectivity: >300-Fold Affinity Difference

Loreclezole demonstrates a profound selectivity for GABAA receptors containing β2 or β3 subunits over those containing the β1 subunit. This selectivity is quantified as a >300-fold higher affinity for β2/β3-containing receptors compared to β1-containing receptors [1]. This differential activity is determined by a single amino acid residue (β2 Asn-289/β3 Asn-290 vs. β1 Ser-290); mutation of this residue swaps the sensitivity profile, confirming the molecular basis for this selectivity [2]. This is a direct head-to-head comparison between receptor subtypes.

GABAA Receptor Subunit Pharmacology Allosteric Modulation Neuropharmacology

Direct GABAA Receptor Activation: Loreclezole vs. Propofol in Electrophysiology

In a direct head-to-head comparison, loreclezole was shown to directly activate GABAA receptors in the absence of GABA, but with lower efficacy than the general anesthetic propofol. At a concentration of 100 μM, loreclezole evoked an inward Cl- current that was 26% of the current induced by 5 μM GABA, whereas 100 μM propofol evoked a current that was 98% of the GABA-induced current [1]. This quantitative difference highlights the distinct intrinsic efficacy of these two β-subunit-selective modulators.

GABAA Receptor Agonism Electrophysiology Anesthetic Mechanisms

Binding Site Distinction: Loreclezole Acts at a Site Distinct from Benzodiazepines, Barbiturates, and Steroids

Loreclezole's modulatory site is pharmacologically distinct from the classic allosteric sites on the GABAA receptor. Electrophysiological studies on native rat and cloned human receptors demonstrate that loreclezole potentiation is not affected by mutations or antagonists that abolish benzodiazepine, barbiturate, or steroid modulation [1]. Furthermore, the benzodiazepine antagonist flumazenil fails to reverse loreclezole's anticonvulsant effects in vivo, confirming its action is independent of the benzodiazepine site [2].

Allosteric Site Mapping Receptor Pharmacology Drug Discovery

GABAC Receptor Inhibition: Loreclezole as a Functional Marker with an IC50 of 0.5 μM

Loreclezole uniquely inhibits homomeric ρ1 GABAC receptors with an IC50 of approximately 0.5 μM, an activity not shared by most GABAA-selective modulators [1]. This property makes loreclezole a simple and effective functional marker for rapidly distinguishing GABAC (ρ1) receptors from GABAA receptors in native tissue or expression systems.

GABAC Receptor Pharmacology Functional Marker Ion Channel Assays

In Vivo Pharmacology: β2 Subunit Mediates Sedative and Anticonvulsant Effects of Loreclezole

Using a genetically modified mouse line with a loreclezole-insensitive β2 subunit (β2N265S), it was demonstrated that the sedative and anticonvulsant effects of loreclezole are largely mediated via β2-containing GABAA receptors. β2N265S mice did not exhibit loreclezole-mediated sedation and failed to provide significant protection against PTZ-induced seizures [1]. This in vivo evidence directly links the in vitro subunit selectivity to a functional, whole-animal phenotype.

In Vivo Pharmacology Behavioral Neuroscience Epilepsy Models

High-Value Application Scenarios for Loreclezole 117857-45-1 in Academic and Industrial Research


Pharmacological Dissection of GABAA Receptor Subunit Composition in Native Neurons

Leveraging loreclezole's >300-fold selectivity for β2/β3-containing GABAA receptors over β1-containing receptors [1], researchers can apply loreclezole to brain slices or cultured neurons to isolate and study the contribution of these specific receptor populations to synaptic inhibition, network oscillations, or drug responses. This is impossible with broad-spectrum modulators like pentobarbital or diazepam.

Rapid Functional Identification of GABAC (ρ1) Receptors in Heterologous Expression Systems

Loreclezole serves as a cost-effective, simple functional marker for homomeric ρ1 GABAC receptors due to its potent inhibitory activity (IC50 = 0.5 μM) [2]. In electrophysiology or fluorescence-based assays on Xenopus oocytes or mammalian cells, a single application of loreclezole can confirm the expression and functionality of ρ1 receptors, distinguishing them from GABAA receptors.

Validation of β2 Subunit-Specific Behavioral Phenotypes in Genetically Modified Mouse Models

The availability of β2N265S knock-in mice, which are insensitive to loreclezole, provides a powerful in vivo control [3]. Researchers studying the role of β2-containing GABAA receptors in anxiety, sedation, or epilepsy can use loreclezole to pharmacologically challenge these animals, confirming that any observed behavioral effect is specifically mediated by this receptor subtype.

Structure-Activity Relationship (SAR) Studies for Novel Non-Benzodiazepine Anxiolytics and Anticonvulsants

Loreclezole's unique binding site on the β-subunit, distinct from benzodiazepine, barbiturate, and steroid sites [4], makes it an ideal reference compound for medicinal chemistry programs targeting this novel allosteric pocket. It serves as a benchmark for screening novel ligands and validating the selectivity of new chemical entities for this therapeutically relevant site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loreclezole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.